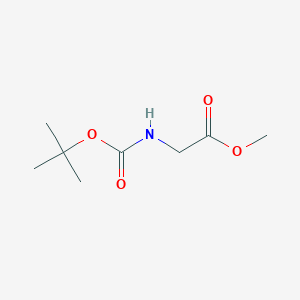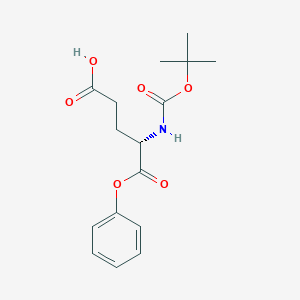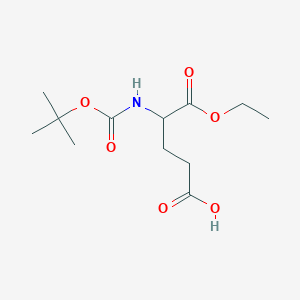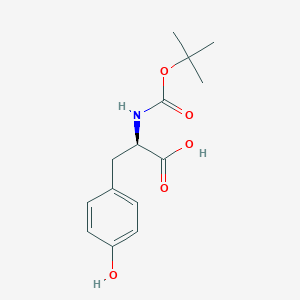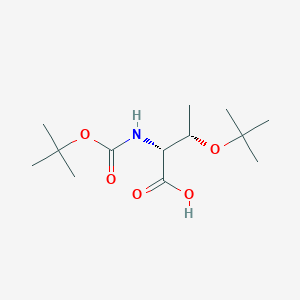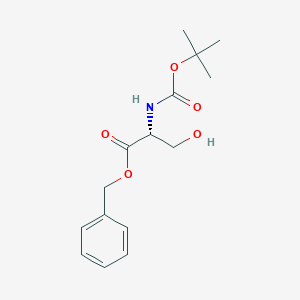
Boc-D-Leu-OH
Descripción general
Descripción
Boc-D-Leu-OH, also known as N-tert-butoxycarbonyl-D-leucine, is a derivative of the amino acid D-leucine. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, where it serves as a protecting group for the amino group of leucine. This compound is a white crystalline solid with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol .
Mecanismo De Acción
Target of Action
Boc-D-Leu-OH, also known as N-Boc-D-leucine or Boc-D-leucine, is a derivative of the amino acid leucine It’s known that leucine and its derivatives play a crucial role in protein synthesis and metabolic regulation .
Mode of Action
It’s known that this compound is used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of peptides. It prevents unwanted peptide bond formation during the synthesis process .
Biochemical Pathways
These include protein synthesis, regulation of blood-sugar levels, growth and repair of muscle and bone tissue, growth hormone production, and wound healing .
Result of Action
It’s known that this compound is used in peptide synthesis , which suggests that it may play a role in the formation of proteins and peptides in the body.
Action Environment
Like other amino acids and their derivatives, factors such as temperature, ph, and the presence of other compounds could potentially influence its stability and efficacy .
Métodos De Preparación
Boc-D-Leu-OH is typically synthesized through the reaction of D-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous or anhydrous conditions. The Boc group is introduced to protect the amino group of D-leucine, preventing it from undergoing unwanted reactions during subsequent synthetic steps .
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Boc-D-Leu-OH undergoes several types of chemical reactions, primarily involving the removal of the Boc protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The major product formed from these reactions is D-leucine .
Other reactions include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Aplicaciones Científicas De Investigación
Boc-D-Leu-OH is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a protecting group for the amino group of leucine, allowing for the selective formation of peptide bonds. This is crucial in the synthesis of complex peptides and proteins .
In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of peptide sequences that can act as enzyme inhibitors, receptor agonists, or antagonists. Additionally, it is used in the study of protein-protein interactions and the development of diagnostic tools .
Comparación Con Compuestos Similares
Boc-D-Leu-OH is similar to other Boc-protected amino acids, such as Boc-L-leucine and Boc-D-alanine. its uniqueness lies in its specific use for protecting the amino group of D-leucine. Other similar compounds include:
Boc-L-leucine: Used for protecting the amino group of L-leucine.
Boc-D-alanine: Used for protecting the amino group of D-alanine
This compound’s specific application in protecting D-leucine makes it particularly valuable in the synthesis of peptides that require the incorporation of D-amino acids.
Propiedades
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308165 | |
| Record name | tert-Butoxycarbonyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16937-99-8 | |
| Record name | tert-Butoxycarbonyl-D-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16937-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butoxycarbonyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


